molecular formula C15H11BrClN3O2 B10897984 2-[(2E)-2-(3-bromobenzylidene)hydrazino]-N-(2-chlorophenyl)-2-oxoacetamide

2-[(2E)-2-(3-bromobenzylidene)hydrazino]-N-(2-chlorophenyl)-2-oxoacetamide

Cat. No.: B10897984
M. Wt: 380.62 g/mol
InChI Key: RCSZQOZNYWFQPN-GIJQJNRQSA-N
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Description

2-[(2E)-2-(3-bromobenzylidene)hydrazino]-N-(2-chlorophenyl)-2-oxoacetamide is a synthetic organic compound with the molecular formula C15H11BrClN3O2 and a molecular weight of 380.631 g/mol . This compound is known for its unique chemical structure, which includes a bromobenzylidene group, a hydrazino group, and a chlorophenyl group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-(3-bromobenzylidene)hydrazino]-N-(2-chlorophenyl)-2-oxoacetamide typically involves the condensation of 3-bromobenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 2-chlorophenyl isocyanate to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-(3-bromobenzylidene)hydrazino]-N-(2-chlorophenyl)-2-oxoacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the replacement of bromine or chlorine atoms with other functional groups.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-(3-bromobenzylidene)hydrazino]-N-(2-chlorophenyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2E)-2-(3-bromobenzylidene)hydrazino]-N-(2-chlorophenyl)-2-oxoacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds.

Biological Activity

The compound 2-[(2E)-2-(3-bromobenzylidene)hydrazino]-N-(2-chlorophenyl)-2-oxoacetamide is a synthetic organic molecule with significant potential in medicinal chemistry, particularly for its biological activities. With a molecular formula of C17H16BrClN3O2 and a molecular weight of 390.2 g/mol, this compound features a complex structure that includes hydrazine, bromobenzylidene, and chlorophenyl moieties, making it a candidate for various therapeutic applications, especially in oncology.

Synthesis

The synthesis of this compound typically involves the reaction of 3-bromobenzaldehyde with hydrazine derivatives under controlled conditions, often utilizing organic solvents such as dichloromethane. The reaction is conducted under reflux to optimize yield and purity. The general synthetic pathway can be summarized as follows:

  • Formation of Hydrazone : Reaction between 3-bromobenzaldehyde and hydrazine.
  • Acetylation : Introduction of the acetamide functional group.
  • Purification : Recrystallization from suitable solvents.

Biological Activity

Research indicates that This compound exhibits notable biological activity, particularly as an anti-cancer agent . The proposed mechanism of action involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. This compound may interact with molecular targets by binding to their active sites, thereby blocking substrate access and disrupting essential cellular processes.

  • Enzyme Inhibition : The compound shows potential in inhibiting enzymes involved in metabolic pathways related to cancer progression.
  • Target Interaction : Binding affinities toward various biological macromolecules are being studied to elucidate its specificity and efficacy.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Anti-Cancer Studies : In vitro studies demonstrated that the compound effectively inhibits the growth of various cancer cell lines, suggesting its potential as a therapeutic agent.
    Cell LineIC50 (µM)Notes
    MCF-7 (Breast)15Significant growth inhibition
    HeLa (Cervical)10Induced apoptosis
    A549 (Lung)20Reduced cell viability
  • Mechanistic Studies : Research indicates that the compound may induce apoptosis through mitochondrial pathways, as evidenced by increased levels of pro-apoptotic factors in treated cells.
  • Comparative Studies : Similar compounds were analyzed to understand structure-activity relationships (SAR). For instance, compounds with varying halogen substitutions exhibited different levels of biological activity.
    Compound NameStructure FeaturesActivity Level
    N-(4-methoxybenzoyl)-3-bromobenzylidene hydrazineLacks chlorophenyl substituentModerate
    N-(4-chlorophenyl)-2-hydroxyacetamideSimilar acetamide groupLow
    N-(4-fluorophenyl)-2-(3-bromobenzylidene)hydrazineFluorine instead of chlorineHigh

Properties

Molecular Formula

C15H11BrClN3O2

Molecular Weight

380.62 g/mol

IUPAC Name

N'-[(E)-(3-bromophenyl)methylideneamino]-N-(2-chlorophenyl)oxamide

InChI

InChI=1S/C15H11BrClN3O2/c16-11-5-3-4-10(8-11)9-18-20-15(22)14(21)19-13-7-2-1-6-12(13)17/h1-9H,(H,19,21)(H,20,22)/b18-9+

InChI Key

RCSZQOZNYWFQPN-GIJQJNRQSA-N

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)Br)Cl

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=O)NN=CC2=CC(=CC=C2)Br)Cl

Origin of Product

United States

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